molecular formula C10H12BrN3OS B5129069 1-[(3-Bromobenzoyl)amino]-3-ethylthiourea CAS No. 5626-61-9

1-[(3-Bromobenzoyl)amino]-3-ethylthiourea

Cat. No.: B5129069
CAS No.: 5626-61-9
M. Wt: 302.19 g/mol
InChI Key: LXUGYJQOMJJTIG-UHFFFAOYSA-N
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Description

1-[(3-Bromobenzoyl)amino]-3-ethylthiourea is an organic compound with the molecular formula C10H12BrN3OS It is a derivative of thiourea, featuring a bromobenzoyl group and an ethyl group attached to the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Bromobenzoyl)amino]-3-ethylthiourea typically involves the reaction of 3-bromobenzoyl chloride with ethylthiourea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Bromobenzoyl)amino]-3-ethylthiourea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives, while reduction can lead to the formation of thiol derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

Major Products Formed

    Substitution Reactions: Substituted derivatives with different functional groups replacing the bromine atom.

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Thiol derivatives.

    Hydrolysis: Corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

1-[(3-Bromobenzoyl)amino]-3-ethylthiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3-Bromobenzoyl)amino]-3-ethylthiourea involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The bromobenzoyl group can enhance binding affinity through hydrophobic interactions and halogen bonding. Additionally, the thiourea moiety can form hydrogen bonds with amino acid residues in the enzyme’s active site, further stabilizing the inhibitor-enzyme complex .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Bromobenzoyl)amino]-3-ethylthiourea
  • 1-[(4-Bromobenzoyl)amino]-3-ethylthiourea
  • 1-[(3-Chlorobenzoyl)amino]-3-ethylthiourea

Uniqueness

1-[(3-Bromobenzoyl)amino]-3-ethylthiourea is unique due to the specific positioning of the bromine atom on the benzoyl group, which can influence its reactivity and binding properties. The presence of the ethyl group on the thiourea moiety also contributes to its distinct chemical and biological characteristics .

Properties

IUPAC Name

1-[(3-bromobenzoyl)amino]-3-ethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN3OS/c1-2-12-10(16)14-13-9(15)7-4-3-5-8(11)6-7/h3-6H,2H2,1H3,(H,13,15)(H2,12,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUGYJQOMJJTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40386254
Record name 1-[(3-bromobenzoyl)amino]-3-ethylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5626-61-9
Record name 1-[(3-bromobenzoyl)amino]-3-ethylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40386254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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